molecular formula C19H15ClN4O2S B10944350 N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

Cat. No.: B10944350
M. Wt: 398.9 g/mol
InChI Key: NBMXOGLFZUTUND-UHFFFAOYSA-N
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Description

N~2~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazole ring, a naphthalenesulfonamide group, and a chlorobenzyl moiety

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C19H15ClN4O2S/c20-17-7-3-4-14(10-17)12-24-13-21-19(22-24)23-27(25,26)18-9-8-15-5-1-2-6-16(15)11-18/h1-11,13H,12H2,(H,22,23)

InChI Key

NBMXOGLFZUTUND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the triazole ring, followed by the introduction of the chlorobenzyl group and the naphthalenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N~2~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N~2~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can be compared with other similar compounds, such as:

    Naphthalenesulfonamides: These compounds share the naphthalenesulfonamide moiety but differ in other functional groups.

    Triazole derivatives: Compounds with a triazole ring but different substituents.

    Chlorobenzyl compounds: Molecules containing the chlorobenzyl group but lacking the triazole or naphthalenesulfonamide components.

The uniqueness of N2-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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